molecular formula C15H23N3O3S B2509051 Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-17-6

Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2509051
CAS No.: 946314-17-6
M. Wt: 325.43
InChI Key: QFCWHANBFACCMV-UHFFFAOYSA-N
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Description

Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole ring, a cycloheptylamino group, and an ethyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of the Cycloheptylamino Group: The cycloheptylamino group can be introduced through nucleophilic substitution reactions, where a cycloheptylamine reacts with an appropriate electrophile, such as an α-haloketone.

    Formation of the Carbamate Group: The ethyl carbamate moiety is typically introduced by reacting the thiazole derivative with ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive thiazole derivatives.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the carbamate group may form hydrogen bonds, stabilizing the compound within the active site of a target protein. The cycloheptylamino group can enhance lipophilicity, facilitating membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2-(4-(4-isopropylphenyl)thiazol-2-yl)phenyl)carbamate
  • Ethyl (2-(4-(3-nitrophenyl)thiazol-2-yl)phenyl)carbamate

Uniqueness

Ethyl (4-(2-(cycloheptylamino)-2-oxoethyl)thiazol-2-yl)carbamate is unique due to the presence of the cycloheptylamino group, which is less common in thiazole derivatives. This structural feature may confer distinct biological activities and pharmacokinetic properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl N-[4-[2-(cycloheptylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-2-21-15(20)18-14-17-12(10-22-14)9-13(19)16-11-7-5-3-4-6-8-11/h10-11H,2-9H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCWHANBFACCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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